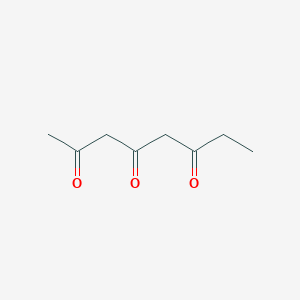
Octane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane-2,4,6-trione: is an organic compound with the molecular formula C8H12O3 It is a triketone, meaning it contains three ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octane-2,4,6-trione can be synthesized through various methods. One common approach involves the oxidation of octane derivatives under controlled conditions. For example, the oxidation of octane-2,4-dione with a suitable oxidizing agent can yield this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale oxidation processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agents and catalysts is crucial to achieving high purity and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Octane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols or other reduced forms.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone groups under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Research into its biological activity has shown potential antimicrobial and anticancer properties. It is being studied for its ability to inhibit certain enzymes and pathways in microbial and cancer cells.
Medicine: Due to its potential biological activity, this compound is being investigated as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of octane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interfere with key metabolic pathways in cells.
Comparaison Avec Des Composés Similaires
Octane-2,4,6-trione can be compared with other triketones and diketones:
Similar Compounds: 2,4,6-heptanetrione, 2,4-pentanedione, and 1,3,5-triazine-2,4,6-trione.
Uniqueness: this compound’s unique structure, with three ketone groups positioned at specific intervals along the carbon chain, gives it distinct reactivity and properties
Propriétés
Numéro CAS |
61067-58-1 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
octane-2,4,6-trione |
InChI |
InChI=1S/C8H12O3/c1-3-7(10)5-8(11)4-6(2)9/h3-5H2,1-2H3 |
Clé InChI |
KYWYXJJKXSANGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


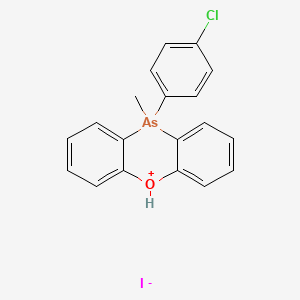
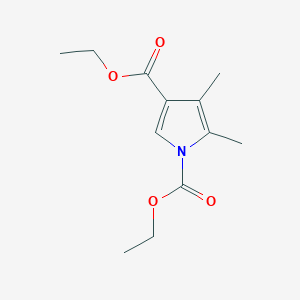
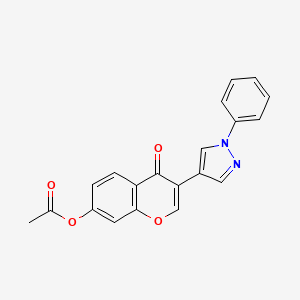
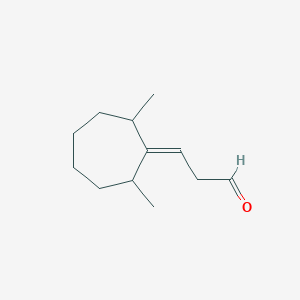
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
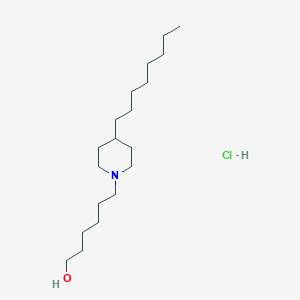
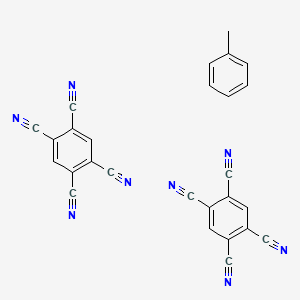
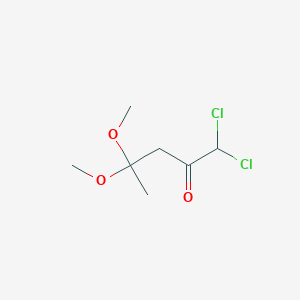
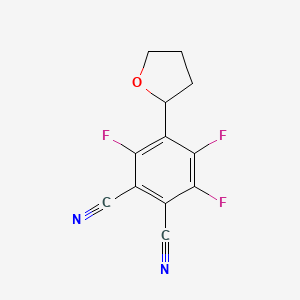

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
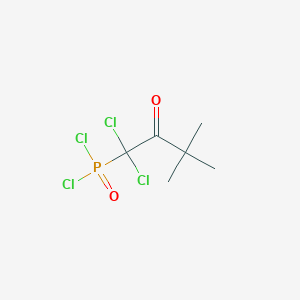
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
